Lipophilicity Enhancement vs. Unsubstituted Analog
The introduction of a para-methoxy group on the N-phenyl ring results in a quantifiable increase in lipophilicity compared to the unsubstituted 2-(phenylamino)acetohydrazide. This property, critical for membrane permeability and target binding, is reflected in the computed logP values . The 2-(4-Methoxyanilino)acetohydrazide possesses an XLogP3 of 1.0, whereas the core unsubstituted analog has an XLogP3 of 0.2. This represents a +0.8 log unit increase, making the target compound five times more lipophilic. This differential directly informs the selection of this compound for medicinal chemistry programs aiming to optimize pharmacokinetic parameters.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 2-(Phenylamino)acetohydrazide (XLogP3 = 0.2) |
| Quantified Difference | +0.8 log units (a 5-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A +0.8 logP increase significantly alters the compound's ADME profile, making it a distinct chemical tool for probing biological space or for advancing hit compounds where permeability is a limiting factor.
- [1] PubChem. (2025). Compound Summary for CID 2063441, 2-((4-Methoxyphenyl)amino)acetohydrazide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2063441 View Source
- [2] PubChem. (2025). Compound Summary for CID 317734, Phenylaminoacetohydrazide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-anilinoacetohydrazide View Source
